molecular formula C16H14ClFN4S B5820487 4-{5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine CAS No. 482640-08-4

4-{5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B5820487
CAS No.: 482640-08-4
M. Wt: 348.8 g/mol
InChI Key: ZJOWVRUGKJZBDP-UHFFFAOYSA-N
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Description

4-{5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine is a synthetic chemical reagent featuring a 1,2,4-triazole core, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery . Derivatives of the 1,2,4-triazole ring system have been extensively studied and demonstrate a broad and promising spectrum of biological activities. Research into analogous compounds indicates potential for applications including antimicrobial , antifungal , anticonvulsant , anti-inflammatory , and antiviral agents . The specific structural motifs present in this molecule—including the pyridine ring, the 4-ethyl substitution on the triazole, and the 2-chloro-6-fluorobenzylsulfanyl side chain—make it a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies. Researchers can utilize this compound to synthesize novel derivatives or to investigate the pharmacological properties of this unique heterocyclic system. This product is sold as a research chemical for use in laboratory studies. It is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. The buyer assumes all responsibility for determining the suitability of this product for their intended research purpose.

Properties

IUPAC Name

4-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN4S/c1-2-22-15(11-6-8-19-9-7-11)20-21-16(22)23-10-12-13(17)4-3-5-14(12)18/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOWVRUGKJZBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482640-08-4
Record name 4-(5-((2-CHLORO-6-FLUOROBENZYL)THIO)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
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Biological Activity

4-{5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine (CAS: 482640-08-4) is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, antioxidant, and potential anticancer properties, supported by relevant research findings and data tables.

Chemical Structure

The chemical formula for this compound is C16H14ClFN4S. The presence of the triazole ring and the chlorinated benzyl group contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. In a study examining various triazole compounds, those with a pyridyl moiety showed promising antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from less than 3.09 µg/mL to 500 µg/mL against various pathogens . Specifically, compounds similar to this compound have been noted for their effectiveness against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundMIC (µg/mL)Target Bacteria
A<3.09MRSA
B500E. coli
C50S. aureus

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. In vitro studies indicated that derivatives containing the triazole structure exhibited significant radical scavenging activity. The DPPH radical scavenging assay results suggested that these compounds could effectively neutralize free radicals, indicating potential applications in preventing oxidative stress-related diseases .

Anticancer Properties

Emerging research highlights the anticancer potential of triazole derivatives. A study on related compounds demonstrated that certain triazole-thione hybrids displayed cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-11) and breast cancer cells . The mechanism of action appears to involve the inhibition of specific cellular pathways critical for cancer cell proliferation.

Table 2: Cytotoxicity of Triazole Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (µM)
DHCT-1110
EMCF715
FA54920

Case Studies

  • Antimicrobial Screening : A case study involving a series of synthesized triazole derivatives demonstrated that those with a pyridyl substituent had enhanced activity against Gram-positive bacteria compared to standard antibiotics .
  • Antioxidant Evaluation : Another study assessed the antioxidant capacity using various assays and found that compounds similar to this compound significantly reduced oxidative stress markers in vitro .

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) group bridging the triazole and benzyl moieties is susceptible to oxidation. Under controlled conditions, this group can form sulfoxides (S=O) or sulfones (O=S=O) depending on the oxidizing agent and reaction time.

  • Reagents : Common oxidizing agents include hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or potassium permanganate (KMnO₄) in acidic or neutral media.

  • Conditions : Mild conditions (e.g., H₂O₂ at 0–25°C) favor sulfoxide formation, while stronger oxidants (e.g., KMnO₄ in H₂SO₄) drive complete oxidation to sulfones.

  • Example :

    Compound+H2O2Sulfoxide derivative(Yield: 70–85%)[5]\text{Compound} + \text{H}_2\text{O}_2 \rightarrow \text{Sulfoxide derivative} \quad (\text{Yield: 70–85\%})[5]

Nucleophilic Aromatic Substitution (NAS)

The chlorine and fluorine atoms on the benzyl ring participate in NAS reactions due to the electron-withdrawing effects of adjacent substituents.

  • Reactivity :

    • The 2-chloro and 6-fluoro groups activate the aromatic ring toward nucleophilic attack, particularly at positions ortho and para to the halogens.

    • Substitution occurs preferentially at the 2-chloro site due to steric and electronic factors.

  • Reagents :

    NucleophileConditionsProductYield
    NH₃ (aq.)80°C, 12hAmino derivative60%
    NaOHReflux, DMFHydroxy derivative55%

Functionalization of the Triazole Ring

The 1,2,4-triazole core undergoes regioselective modifications, particularly at the N1 and N4 positions.

  • Alkylation/Acylation :

    • The N4-ethyl group can be replaced via dealkylation-realkylation sequences. For example, treatment with HCl/EtOH removes the ethyl group, enabling re-functionalization with alkyl halides .

    • Acylation at the N1 position using acetyl chloride forms amide derivatives .

  • Cycloaddition :
    The triazole ring participates in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to generate fused heterocycles .

Pyridine Ring Reactivity

The pyridine moiety undergoes electrophilic substitution, though its electron-deficient nature limits reactivity without directing groups.

  • Nitration :
    Directed by the triazole ring, nitration occurs at the 3-position of pyridine using HNO₃/H₂SO₄.

    Compound+HNO33-Nitro-pyridine derivative(Yield: 40%)[5]\text{Compound} + \text{HNO}_3 \rightarrow \text{3-Nitro-pyridine derivative} \quad (\text{Yield: 40\%})[5]
  • Metal Coordination :
    The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Pd²⁺), which are relevant in catalysis .

Reductive Dehalogenation

The halogen atoms (Cl, F) on the benzyl ring can be removed under reductive conditions.

  • Reagents :

    • Hydrogenation (H₂/Pd-C) selectively removes chlorine over fluorine due to stronger C-F bonds.

    • Zinc dust in acetic acid reduces both Cl and F substituents.

Thermal and Photochemical Degradation

The compound exhibits stability under ambient conditions but decomposes under extreme heat (>200°C) or UV exposure:

ConditionDegradation PathwayMajor Products
250°C, inert atmos.Cleavage of sulfanyl bondTriazole + benzyl fragment
UV (254 nm), 24hDehalogenation + triazole ring openingPyridine sulfonic acid derivatives

Biological Derivatization

In medicinal chemistry contexts, the compound serves as a scaffold for anticancer and antimicrobial agents. Key modifications include:

  • Triazole-pyrimidine hybrids : Enhance DNA-binding affinity .

  • Diarylurea derivatives : Improve kinase inhibition (e.g., c-Kit, FLT3) .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations in Key Substituents

The triazole-pyridine scaffold allows for extensive modifications. Below is a comparison of substituent variations and their physicochemical implications:

Table 1: Substituent Variations and Properties
Compound Name (CAS/ID) R1 (4-position of triazole) R2 (sulfanyl substituent) Melting Point (°C) Molecular Weight (g/mol) Reference
Target Compound (482640-08-4) Ethyl 2-Chloro-6-fluorobenzyl Not reported 396.87
5q () Phenyl 3-Fluorobenzyl 146–148 387.42
5n () Phenyl Thiazole-linked chlorophenyl 199–202 466.97
PI-17323 (680216-98-2) 3-(Trifluoromethyl)phenyl 4-Chlorobenzyl Not reported 518.33
Y6Y Ligand (RCSB PDB) Cyclopentylsulfanyl Phenoxymethyl with methylsulfonyl Not reported ~600 (estimated)
Key Observations:

R1 Substituent :

  • The ethyl group in the target compound likely enhances lipophilicity compared to phenyl (e.g., 5q) or trifluoromethylphenyl (PI-17323), which may influence membrane permeability .
  • Bulkier substituents (e.g., trifluoromethylphenyl) could sterically hinder interactions in biological systems.

Thiazole-linked derivatives (e.g., 5n) exhibit higher molecular weights and melting points, suggesting increased rigidity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can challenges in sulfanyl group incorporation be addressed?

  • Methodological Answer : The synthesis typically involves coupling a 1,2,4-triazole-3-thiol precursor with a halogenated benzyl intermediate (e.g., 2-chloro-6-fluorobenzyl chloride) under basic conditions. Evidence from analogous triazole derivatives suggests using a two-step protocol: (1) alkylation of the triazole-thiol with the benzyl halide, followed by (2) purification via column chromatography to isolate the sulfanyl product. Challenges such as competing side reactions (e.g., over-alkylation) can be mitigated by controlling stoichiometry (1:1 molar ratio) and reaction temperature (40–60°C) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and purity. For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or OLEX2 with SHELX algorithms ensures precise structural determination. The compound’s sulfanyl and triazole moieties may require high-resolution data (e.g., <1.0 Å) to resolve torsional angles and hydrogen bonding .

Q. How can the compound’s antifungal activity be screened, and what controls are necessary?

  • Methodological Answer : Antifungal assays against pathogens like Candida albicans or Aspergillus fumigatus can be performed using microdilution methods (CLSI M27/M38 guidelines). Include positive controls (e.g., fluconazole) and solvent controls (DMSO <1% v/v). Structure-activity relationship (SAR) studies on similar triazole derivatives highlight the importance of the chloro-fluorobenzyl group for potency, with IC₅₀ values typically in the 2–10 µM range .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) can model the compound’s frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and charge distribution. These predict nucleophilic/electrophilic sites, aiding in understanding reactivity in cross-coupling reactions. Studies on analogous triazoles show that electron-withdrawing groups (e.g., Cl, F) lower LUMO energy, enhancing electrophilic character .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., fungal strain differences, incubation time). Meta-analysis of literature data using standardized protocols (e.g., consistent inoculum size, RPMI-1640 media) is recommended. For example, discrepancies in MIC values for triazole derivatives can be addressed by validating results across multiple independent labs and employing isogenic fungal strains .

Q. How can synthetic yields be optimized for large-scale academic research?

  • Methodological Answer : Yield optimization requires solvent screening (e.g., DMF vs. THF for solubility) and catalyst selection. For the sulfanyl coupling step, using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency. Evidence from benzylsulfanyl-triazole syntheses shows yields increasing from 45% to 72% with optimized microwave-assisted conditions (100°C, 30 min) .

Q. What crystallographic challenges arise from the compound’s conformational flexibility?

  • Methodological Answer : The ethyl and benzyl groups may introduce torsional disorder, complicating SC-XRD refinement. Strategies include low-temperature data collection (100 K) to reduce thermal motion and using twin refinement in SHELXL for overlapping electron density. For example, similar triazoles required TWIN/BASF commands to resolve pseudosymmetry .

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